Cas no 1805123-21-0 (2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride)

2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride is a highly reactive sulfonyl chloride derivative, primarily utilized as a key intermediate in organic synthesis. Its distinctive structure, featuring bromine and fluorine substituents, enhances its electrophilic character, making it valuable for introducing sulfonyl groups into target molecules under controlled conditions. The electron-withdrawing effects of the halogens improve its reactivity in nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical applications. This compound is particularly advantageous for constructing complex sulfonamide frameworks due to its stability and selectivity. Proper handling under anhydrous conditions is recommended to prevent hydrolysis. Its versatility makes it a useful reagent in specialized synthetic pathways.
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride structure
1805123-21-0 structure
商品名:2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride
CAS番号:1805123-21-0
MF:C6HBr2ClF2O2S
メガワット:370.393745183945
CID:4973436

2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride
    • インチ: 1S/C6HBr2ClF2O2S/c7-4-2(10)1-3(11)6(5(4)8)14(9,12)13/h1H
    • InChIKey: UBOSABZDBADMLA-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C=C(C=1S(=O)(=O)Cl)F)F)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 307
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 42.5

2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013021666-500mg
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride
1805123-21-0 97%
500mg
839.45 USD 2021-06-24
Alichem
A013021666-1g
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride
1805123-21-0 97%
1g
1,564.50 USD 2021-06-24
Alichem
A013021666-250mg
2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride
1805123-21-0 97%
250mg
499.20 USD 2021-06-24

2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride 関連文献

2,3-Dibromo-4,6-difluorobenzenesulfonyl chlorideに関する追加情報

Introduction to 2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride (CAS No. 1805123-21-0)

2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride, identified by the CAS number 1805123-21-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry due to their ability to act as intermediates in the formation of sulfonamides and other heterocyclic structures. The presence of both bromine and fluorine substituents in its molecular framework imparts unique reactivity and electronic properties, making it a valuable building block for the development of novel chemical entities.

The structural features of 2,3-dibromo-4,6-difluorobenzenesulfonyl chloride include a benzene ring substituted with two bromine atoms at the 2 and 3 positions, and two fluorine atoms at the 4 and 6 positions. The sulfonyl chloride functional group (-SOCl) is located at the 1-position of the benzene ring. This specific arrangement of substituents enhances the compound's utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. The electron-withdrawing nature of the sulfonyl chloride group and the halogen atoms further facilitates these transformations by influencing the reactivity of adjacent positions on the aromatic ring.

In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their broad spectrum of biological activities. 2,3-Dibromo-4,6-difluorobenzenesulfonyl chloride has been explored as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates. For instance, studies have demonstrated its utility in generating sulfonamides with antimicrobial and anti-inflammatory properties. The bromine and fluorine atoms not only enhance the lipophilicity of the resulting compounds but also serve as handles for further functionalization via palladium-catalyzed reactions. This makes it an attractive precursor for medicinal chemists aiming to develop next-generation therapeutics.

The compound's reactivity also extends to its ability to participate in nucleophilic substitution reactions, where the sulfonyl chloride group can be displaced by various nucleophiles to yield sulfoxides or sulfones. These derivatives have been investigated for their potential applications in material science, particularly as precursors for liquid crystals and organic semiconductors. The electronic properties conferred by the halogen substituents allow for fine-tuning of material characteristics such as charge transportability and thermal stability. Consequently, 2,3-dibromo-4,6-difluorobenzenesulfonyl chloride represents a bridge between organic synthesis and advanced materials engineering.

Advances in synthetic methodologies have further expanded the applications of this compound. Recent publications highlight its use in flow chemistry approaches, where controlled reaction conditions enable high yields and scalability. This aligns with the growing trend toward sustainable chemical manufacturing processes that minimize waste and improve efficiency. Additionally, computational studies have been employed to predict the reactivity patterns of 2,3-dibromo-4,6-difluorobenzenesulfonyl chloride, aiding researchers in designing targeted synthetic strategies. These computational insights are particularly valuable when dealing with complex molecules where experimental optimization may be time-consuming.

The pharmaceutical industry has also embraced halogenated aromatic compounds like 2,3-dibromo-4,6-difluorobenzenesulfonyl chloride due to their role in modulating enzyme activity through covalent binding or allosteric regulation. For example, sulfonyl chlorides have been shown to interact with serine proteases by forming stable adducts that inhibit their catalytic activity. This mechanism has been exploited in developing drugs for conditions such as diabetes and cancer. The structural diversity offered by this compound allows medicinal chemists to explore multiple pharmacophores within a single scaffold, thereby increasing the likelihood of discovering novel therapeutic agents.

In agrochemical research, 2,3-dibromo-4,6-difluorobenzenesulfonyl chloride has been utilized to synthesize herbicides and fungicides that exhibit enhanced efficacy against resistant strains of pathogens. The halogen substituents contribute to improved bioavailability by increasing hydrophobicity while maintaining metabolic stability. Furthermore, its compatibility with green chemistry principles has led to investigations into biodegradable derivatives that reduce environmental impact without compromising performance. Such efforts underscore the compound's importance not only as a synthetic intermediate but also as a cornerstone for developing sustainable agricultural solutions.

The future prospects of 2,3-dibromo-4,6-difluorobenzenesulfonyl chloride are bright given its multifaceted utility across multiple scientific disciplines. Ongoing research aims to uncover new synthetic pathways that leverage its unique structural features while minimizing hazardous byproducts. Collaborative efforts between academia and industry are expected to accelerate innovation by combining experimental expertise with cutting-edge computational techniques. As our understanding of molecular interactions deepens, compounds like 1805123-21-0 will continue to play a pivotal role in shaping advancements in medicine and materials science.

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